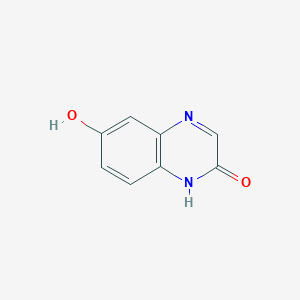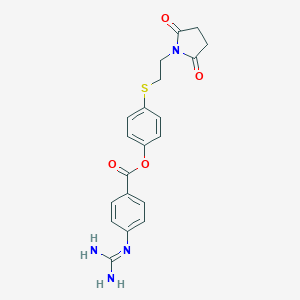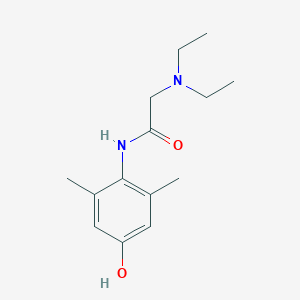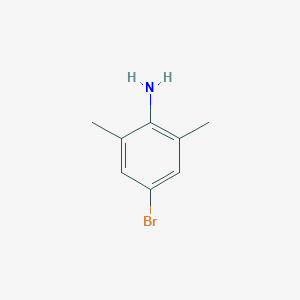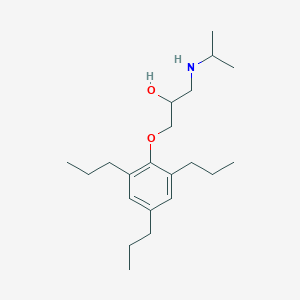
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)-, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist used in scientific research. It is a chemical compound with a molecular formula of C22H36N2O2 and a molecular weight of 368.53 g/mol.
Mécanisme D'action
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 works by binding to the β2-adrenergic receptor and blocking the action of epinephrine and norepinephrine. This leads to a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response. The mechanism of action of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has been well characterized and is the basis for its use in scientific research.
Effets Biochimiques Et Physiologiques
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase airway resistance, and decrease insulin secretion. It has also been shown to have an effect on lipid metabolism, with some studies suggesting that it may increase lipolysis and decrease lipogenesis. The biochemical and physiological effects of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 are the subject of ongoing research.
Avantages Et Limitations Des Expériences En Laboratoire
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has a number of advantages and limitations for lab experiments. One of its main advantages is its selectivity for the β2-adrenergic receptor, which allows for the study of the specific effects of β2-adrenergic receptor activation. Its limitations include its relatively short half-life, which requires frequent dosing, and its potential for off-target effects at higher concentrations.
Orientations Futures
There are a number of future directions for the study of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Other areas of interest include its effects on the immune system and its potential use in the treatment of asthma and other respiratory disorders. Continued research into the biochemical and physiological effects of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 may lead to the development of new therapeutic targets and treatments.
Méthodes De Synthèse
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 can be synthesized by reacting 2,4,6-tripropylphenol with isopropylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with 1-bromo-3-chloropropane to form the desired compound. The synthesis method of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has been well established and is widely used in scientific research.
Applications De Recherche Scientifique
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 is primarily used in scientific research as a selective β2-adrenergic receptor antagonist. It has been shown to have a high affinity for the β2-adrenergic receptor and a low affinity for the β1-adrenergic receptor. This selectivity makes it an ideal tool for studying the physiological and biochemical effects of β2-adrenergic receptor activation. 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has been used in a variety of studies, including those focused on the cardiovascular system, respiratory system, and metabolism.
Propriétés
Numéro CAS |
121864-88-8 |
|---|---|
Nom du produit |
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- |
Formule moléculaire |
C21H37NO2 |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
1-(propan-2-ylamino)-3-(2,4,6-tripropylphenoxy)propan-2-ol |
InChI |
InChI=1S/C21H37NO2/c1-6-9-17-12-18(10-7-2)21(19(13-17)11-8-3)24-15-20(23)14-22-16(4)5/h12-13,16,20,22-23H,6-11,14-15H2,1-5H3 |
Clé InChI |
LFAKCPDXNKYJBU-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C(=C1)CCC)OCC(CNC(C)C)O)CCC |
SMILES canonique |
CCCC1=CC(=C(C(=C1)CCC)OCC(CNC(C)C)O)CCC |
Synonymes |
1-(4,6-propyl)dihydroalprenolol 3H-DHA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



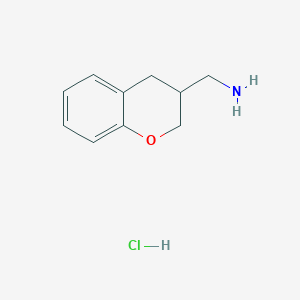

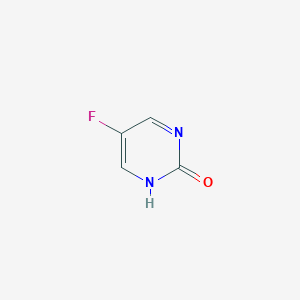
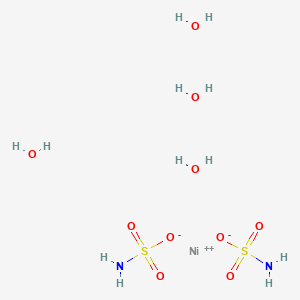
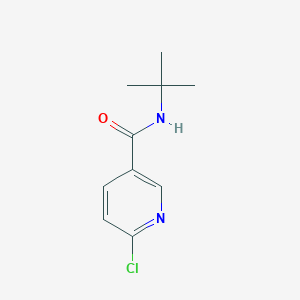
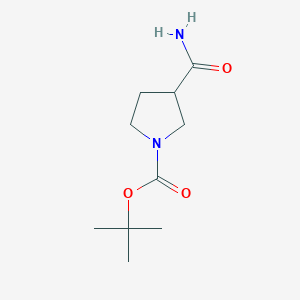
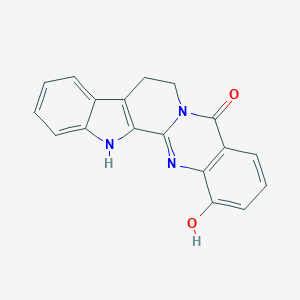
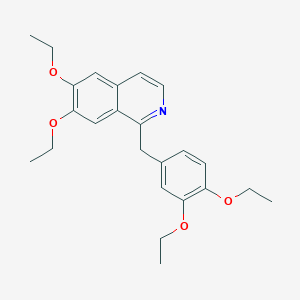
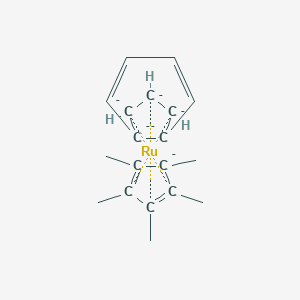
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
